N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide
Description
N'-[(E)-(2,3-Dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a Schiff base derived from the condensation of 2-methylfuran-3-carbohydrazide with 2,3-dichlorobenzaldehyde. The compound features a hydrazide backbone linked to a 2-methylfuran moiety and a 2,3-dichlorophenyl group in an (E)-configuration. This structural motif is common in bioactive molecules, particularly those designed for antimicrobial, anticancer, or antiproliferative applications .
Synthesis: The synthesis follows a standard protocol for Schiff base formation. A mixture of 2-methylfuran-3-carbohydrazide and 2,3-dichlorobenzaldehyde is refluxed in absolute ethanol with catalytic acetic acid. The product precipitates upon cooling and is recrystallized from ethanol, yielding a crystalline solid. Characterization typically involves FTIR (confirming C=O, C=N, and NH stretches), NMR (confirming substituent positions), and single-crystal X-ray diffraction for structural validation .
Properties
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-8-10(5-6-19-8)13(18)17-16-7-9-3-2-4-11(14)12(9)15/h2-7H,1H3,(H,17,18)/b16-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGSJTXJKREZOD-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:
2,3-dichlorobenzaldehyde+2-methylfuran-3-carbohydrazide→N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes or DNA. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Features :
- 2-Methylfuran : Enhances lipophilicity and influences electronic properties.
- 2,3-Dichlorophenyl : Electron-withdrawing chlorine atoms improve stability and modulate reactivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of Schiff base carbohydrazides are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds (Table 1):
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Studies
Electronic and Steric Effects
- In contrast, 3-hydroxyphenyl derivatives (e.g., ) exhibit reduced lipophilicity due to polar hydroxyl groups, limiting membrane penetration.
- Heterocyclic Modifications: Replacement of furan with thiazolidinone (e.g., ) introduces conformational rigidity, favoring target-specific interactions. Nicotinohydrazides (e.g., ) benefit from pyridine’s π-stacking capability, enhancing binding to aromatic residues in enzymes.
Physicochemical and Spectroscopic Comparisons
FTIR/NMR Signatures :
Thermal Stability :
- Melting points for dichlorophenyl derivatives (e.g., 110–112°C for ) are lower than those of nitro-substituted analogues (e.g., 183°C for ), reflecting differences in crystallinity and intermolecular forces.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
